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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for HLX22, an
innovative humanized monoclonal antibody targeting the human epidermal growth factor
receptor 2 (HER?2). The following sections detail the mechanism of action, in vitro and in vivo
efficacy, and the experimental protocols utilized in the preclinical evaluation of HLX22 for the
treatment of HER2-positive gastric cancer.

Core Mechanism of Action: Dual HER2 Blockade

HLX22 is a novel anti-HER2 monoclonal antibody that binds to the extracellular subdomain IV
of the HERZ2 receptor.[1][2][3][4][5][6][7] Critically, its binding epitope is distinct from that of
trastuzumab, allowing for the simultaneous binding of both antibodies to HER2 dimers on the
surface of tumor cells.[1][2][4][5][6][7][8] This dual-targeting approach leads to a synergistic
anti-tumor effect through enhanced internalization and degradation of HER2 dimers, including
both HER2/HER2 homodimers and HER2/EGFR heterodimers.[2][3][5][6][7] Preclinical studies
have shown that this enhanced internalization can be as high as 40-80%.[3][6]

By promoting the degradation of HERZ2, the combination of HLX22 and a trastuzumab
biosimilar (HLX02) leads to the downregulation of critical downstream signaling pathways that
drive tumor cell proliferation and survival, including STAT3, P70 S6, and AKT.[9] Furthermore,
this dual blockade has been shown to reduce the gene expression of pathways related to FGF-
FGFR-PI3K-MTOR, EGF-EGFR-RAS, and TGF-3-SMAD, all of which are implicated in tumor
development and progression.[9]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15548792?utm_src=pdf-interest
https://www.researchgate.net/figure/HLX22-in-combination-with-HLX02-induces-inhibition-of-cellular-signal-transduction-and_fig5_382110584
https://www.targetedonc.com/view/fda-grants-orphan-drug-designation-to-hlx22-for-gastric-cancer-treatment
https://www.henlius.com/en/NewsDetails-5289-26.html
https://www.onclive.com/view/hlx22-receives-fda-orphan-drug-designation-in-gastric-cancer
https://www.prnewswire.com/news-releases/henlius-receives-orphan-drug-designation-for-innovative-anti-her2-mab-hlx22-in-the-us-for-gastric-cancer-302405856.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11232313/
https://www.henlius.com/en/NewsDetails-4965-26.html
https://www.researchgate.net/figure/HLX22-in-combination-with-HLX02-induces-inhibition-of-cellular-signal-transduction-and_fig5_382110584
https://www.targetedonc.com/view/fda-grants-orphan-drug-designation-to-hlx22-for-gastric-cancer-treatment
https://www.onclive.com/view/hlx22-receives-fda-orphan-drug-designation-in-gastric-cancer
https://www.prnewswire.com/news-releases/henlius-receives-orphan-drug-designation-for-innovative-anti-her2-mab-hlx22-in-the-us-for-gastric-cancer-302405856.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11232313/
https://www.henlius.com/en/NewsDetails-4965-26.html
https://firstwordpharma.com/story/5874960
https://www.targetedonc.com/view/fda-grants-orphan-drug-designation-to-hlx22-for-gastric-cancer-treatment
https://www.henlius.com/en/NewsDetails-5289-26.html
https://www.prnewswire.com/news-releases/henlius-receives-orphan-drug-designation-for-innovative-anti-her2-mab-hlx22-in-the-us-for-gastric-cancer-302405856.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11232313/
https://www.henlius.com/en/NewsDetails-4965-26.html
https://www.henlius.com/en/NewsDetails-5289-26.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11232313/
https://pubmed.ncbi.nlm.nih.gov/38982548/
https://pubmed.ncbi.nlm.nih.gov/38982548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

This unique mechanism of action suggests that HLX22, in combination with trastuzumab, could
potentially overcome mechanisms of resistance to existing HER2-targeted therapies.[2]
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Caption: Mechanism of Action of HLX22 in Combination with Trastuzumab.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical
studies of HLX22.

Table 1: In Vitro Efficacy of HLX22 in Gastric Cancer Cell
Lines
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Cell Line

Assay

Treatment

Result

NCI-N87 (HER2 3+)

Apoptosis (Caspase
3/7 Activation)

HLX22 + HLX02

Synergistic increase in
apoptosis compared

to either agent alone.

[1]

SNU216

Apoptosis (Caspase
3/7 Activation)

HLX22 + HLX02

Synergistic increase in

apoptosis.[1]

NCI-N87

HER2 Internalization

HLX22 + HLX02

Enhanced HER2
internalization
compared to single-
agent treatment.[6]
[10]

SNU216

HER2 Internalization

HLX22 + HLX02

Enhanced HER2

internalization.[6][10]

NCI-N87, BT-474,
SKBR3

Gene Expression
(RNA-seq)

HLX22 + HLX02

Reduction in gene
expression of pro-

tumorigenic pathways.

[6]19]

Table 2: In Vivo Efficacy of HLX22 in Gastric Cancer

Xenaograft Models

Model

Treatment

Gastric Cancer CDX

HLX22 + Trastuzumab

(HLX02)

Enhanced anti-tumor activity

compared to single agents.[9]

Gastric Cancer PDX

HLX22 + Trastuzumab

(HLX02)

Synergistic anti-tumor efficacy.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.
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Cell Lines and Culture

HER2-positive human gastric cancer cell lines, NCI-N87 and SNU216, were utilized in the in
vitro studies.[1][6][10] Cells were cultured in appropriate media supplemented with fetal bovine
serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay

Apoptosis was quantified by measuring the activation of effector caspases 3 and 7 using the
Caspase-Glo® 3/7 Assay system.[1] Gastric cancer cells were seeded in 96-well plates and
treated with HLX22, a trastuzumab biosimilar (HLX02), or the combination at various
concentrations. After a specified incubation period, the Caspase-Glo® 3/7 reagent was added,
and luminescence, which is proportional to caspase activity, was measured using a
luminometer.
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Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

HER2 Internalization Assay

The internalization of HER2 was assessed using the pH-sensitive pHrodo iFL Green STP ester
amine-reactive dye.[6] Cells were seeded in 96-well plates and incubated with HLX22, HLX02,
or the combination labeled with the pHrodo dye on ice.[6][10] Following the removal of
unbound antibodies, cells were transferred to 37°C to allow for internalization.[6] The
fluorescence intensity, which increases in the acidic environment of endosomes upon
internalization, was measured over time using a fluorescence plate reader or flow cytometry.
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In Vivo Xenograft Studies

Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric cancer
were used to evaluate the in vivo anti-tumor activity of HLX22.[9] Tumor cells or patient tumor
fragments were implanted subcutaneously into immunocompromised mice. Once tumors
reached a specified volume, mice were randomized into treatment groups and received
intravenous injections of HLX22, a trastuzumab biosimilar, the combination, or a vehicle
control. Tumor volume was measured regularly, and at the end of the study, tumors were

excised for further analysis.
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Caption: General Workflow for In Vivo Xenograft Studies.
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Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

and Complement-Dependent Cytotoxicity (CDC) Assays

The ability of HLX22 to mediate ADCC and CDC was evaluated.[10] For the ADCC assay,
target cancer cells were incubated with HLX22, and peripheral blood mononuclear cells
(PBMCs) or natural killer (NK) cells were added as effector cells.[10] Cell lysis was quantified,
often using a chromium-51 release assay.[11] For the CDC assay, target cells were incubated
with HLX22 in the presence of a source of complement (e.g., normal human serum), and cell
viability was assessed.[10]

Summary and Future Directions

The preclinical data for HLX22 strongly support its development as a novel therapeutic agent
for HER2-positive gastric cancer. Its unique mechanism of action, involving dual HER2
blockade in combination with trastuzumab, leads to enhanced anti-tumor activity in both in vitro
and in vivo models. These promising preclinical findings have paved the way for ongoing
clinical investigations to evaluate the safety and efficacy of HLX22 in patients.[2][4] Phase 2
and 3 clinical trials are currently underway to further assess the potential of HLX22 in
combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive
advanced gastric cancer.[2][4][12][13][14][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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